2-deoxy-D-ribose is a deoxy sugar, a modified form of the pentose sugar D-ribose, where the hydroxyl group at the 2' carbon is replaced with a hydrogen atom. [, , ] It plays a crucial role in biological systems as a key structural component of deoxyribonucleic acid (DNA). [, ] In DNA, 2dDR forms the backbone of the DNA strand, linking the phosphate groups together while the nitrogenous bases are attached to the 1' carbon. [, ] This deoxyribose backbone is crucial for DNA stability and function, differentiating it from RNA, which uses ribose in its structure. [, ]
2-deoxy-D-[UL-13C5]ribose is a stable isotope-labeled derivative of deoxyribose, an essential component of DNA. This compound is characterized by the substitution of five carbon atoms with the carbon-13 isotope, making it valuable for various scientific applications, particularly in nuclear magnetic resonance spectroscopy and metabolic studies. The presence of the carbon-13 isotope allows researchers to trace metabolic pathways and interactions within biological systems.
2-deoxy-D-[UL-13C5]ribose can be synthesized from glucose through a series of chemical transformations. It is commercially available from chemical suppliers and is utilized in both academic and industrial research settings.
This compound belongs to the class of pentose sugars, specifically classified as a deoxysugar due to the absence of an oxygen atom at the 2' position compared to ribose. Its labeling with carbon-13 further categorizes it as a stable isotope-labeled compound, which is crucial for tracing experiments.
The synthesis of 2-deoxy-D-[UL-13C5]ribose typically involves several key steps:
The synthetic routes may vary based on the desired yield and purity. Enzymatic methods using deoxyribose-phosphate aldolase are also explored for their efficiency and selectivity in producing this compound on an industrial scale.
The molecular formula of 2-deoxy-D-[UL-13C5]ribose is . The structure features a five-carbon backbone with hydroxyl groups at specific positions, characteristic of pentoses. The carbon-13 isotopes are uniformly distributed across the five carbon atoms, enhancing its utility in NMR spectroscopy.
2-deoxy-D-[UL-13C5]ribose participates in various chemical reactions:
Common reagents used in these reactions include:
The primary target of 2-deoxy-D-[UL-13C5]ribose is DNA, where it integrates into the DNA structure due to its similarity to deoxyribose. This incorporation occurs through enzymatic pathways involving ribonucleotide reductases, which convert ribonucleotides into deoxyribonucleotides.
This compound plays a crucial role in DNA synthesis, impacting cellular replication and function. Its action can be influenced by environmental factors such as temperature and pH, necessitating storage at low temperatures (-20° C) for stability.
2-deoxy-D-[UL-13C5]ribose is typically a white crystalline powder with a slightly sweet taste. It is soluble in water but insoluble in organic solvents.
The compound exhibits reactivity typical of sugars, including:
Relevant data indicate that it has a melting point around 100°C and decomposes upon prolonged heating.
2-deoxy-D-[UL-13C5]ribose has numerous applications in scientific research:
The uniform ¹³C-labeled sugar backbone in 2-deoxy-D-[UL-¹³C₅]ribose serves as an indispensable molecular tracer for investigating DNA metabolism and dynamics. This isotopologue incorporates five ¹³C atoms at every carbon position (C1'-C5') within the deoxyribose ring, creating a distinctive spectroscopic signature that enables precise tracking of nucleic acid biosynthesis, repair, and degradation pathways in vivo and in vitro [6] [8]. The molecule's chemical structure (C₅H₁₀O₄, MW 139.13 g/mol for UL-¹³C₅ variant) retains identical biochemical properties to natural abundance deoxyribose while providing enhanced detection sensitivity in mass spectrometry and NMR applications [1] [5].
Synthetic methodologies for producing ¹³C-labeled deoxyribose derivatives fall into three primary categories:
Table 1: Comparison of Synthesis Methods for ¹³C-Labeled Deoxyribose Derivatives
Method | Isotopic Purity | Positional Control | Scalability | Primary Applications |
---|---|---|---|---|
Chemical Synthesis | >99% | Site-specific | Milligram scale | NMR dynamics studies, atomic-resolution metabolic mapping |
Microbial Biosynthesis (Silantes) | >98% | Uniform | Gram scale | Metabolic flux analysis, oligonucleotide production |
Chemo-enzymatic | >95% | Moderate | Milligram to gram | Functional studies requiring triphosphate forms |
Research applications leverage the molecule's tracing capabilities in DNA dynamics studies. A notable example includes the site-specific incorporation of ¹³C-deoxyribose into DNA phosphoramidites for NMR investigations of HIV-1 replication complexes. This enabled real-time monitoring of the HIV-1 nucleocapsid protein 7 (NCp7) binding to mini-cTAR DNA, revealing exchange processes in the hairpin lower stem with rate constants of 0.012 min⁻¹ [2]. Similarly, ¹³C-labeling facilitated characterization of microsecond-to-millisecond dynamics in G-quadruplex structures and Holliday junctions, demonstrating conformational exchange rates of 3.1–10.6 s⁻¹ at 25°C [2].
Technical limitations include isotopic scrambling in enzymatic approaches when using [UL-¹³C₅]ribose, where metabolic interconversions may redistribute labels between carbon positions. Chemical synthesis avoids scrambling but struggles with complex protection/deprotection steps needed for phosphoramidite production [6] [8]. Nevertheless, the strategic deployment of ¹³C₅-labeled deoxyribose continues to illuminate previously inaccessible aspects of nucleic acid dynamics and interactions.
Stable Isotope-Resolved Metabolomics leverages 2-deoxy-D-[UL-¹³C₅]ribose to dissect the complex metabolic networks governing nucleic acid synthesis in physiological and pathological contexts. This approach tracks the intact incorporation of the pentose moiety into DNA precursors while simultaneously mapping its metabolic derivatives across central carbon pathways [4] [8]. When administered to biological systems (cell cultures, animal models, or human subjects), the uniformly labeled sugar generates distinctive ¹³C-isotopomer patterns detectable through NMR or LC-MS, enabling comprehensive reconstruction of nucleotide biosynthesis fluxes.
Experimental designs incorporate the labeled sugar via:
Table 2: SIRM Experimental Design Using 2-Deoxy-D-[UL-¹³C₅]Ribose
Study Objective | Model System | Detection Methodology | Key Readouts |
---|---|---|---|
Oncogene-driven nucleotide synthesis | Breast cancer cell lines | LC-MS/MS | m+5 dATP/dGTP isotopologues |
Mitochondrial DNA turnover | Mouse liver tissue | ¹³C-NMR spectroscopy | Ribose-5-phosphate m+5 enrichment |
Viral replication energetics | HIV-infected lymphocytes | FT-ICR MS | dNTP fractional enrichment |
Tumor microenvironment metabolism | Xenograft models | HR-MAS NMR | Lactate m+3 from pentose phosphate pathway |
Cancer metabolism investigations demonstrate particularly impactful applications. Research by Silantes collaborators revealed enhanced ribose salvage pathways in KRAS-mutant colorectal cancers, where [UL-¹³C₅]deoxyribose incorporation into dATP increased 3.7-fold compared to wild-type cells. This isotopic pattern confirmed the metabolic rerouting of carbons toward nucleotide synthesis independent of glucose uptake [8]. Similarly, glioblastoma studies showed that oxidative pentose phosphate pathway activity contributed >60% of deoxyribose carbons in hypoxic tumor regions, as quantified through ¹³C-isotopomer distributions in extracted DNA hydrolysates [3] [8].
Viral replication studies utilize the tracer to quantify nucleotide utilization during infection. Research tracking [UL-¹³C₅]deoxyribose incorporation into HIV-1 proviral DNA demonstrated that viral reverse transcriptase preferentially incorporates deoxyadenosine triphosphate (dATP) derived from salvage pathways rather than de novo synthesis. This metabolic vulnerability was exploited using inhibitors of the nucleoside salvage enzyme deoxycytidine kinase, reducing viral replication by 89% [8]. Similar approaches have mapped nucleotide fluxes in hepatitis B and herpesvirus infections.
Technical advances include the integration of ¹³C-tracing with high-resolution magnetic resonance. Studies using the DL323 E. coli strain disabled in the TCA cycle enabled selective ¹³C-labeling patterns in nucleotides, allowing unambiguous assignment of ribose correlations in RNA NMR spectra despite slow molecular tumbling [4]. This principle extends to DNA systems using [UL-¹³C₅]deoxyribose, where TROSY-based experiments resolve key structural features in molecular complexes exceeding 50 kDa.
The intact mass isotopomer distribution of 2-deoxy-D-[UL-¹³C₅]ribose provides a critical analytical handle for distinguishing de novo synthesis from salvage pathways in nucleotide biosynthesis. When metabolized through the pentose phosphate pathway (PPP), the m+5 isotopologue undergoes carbon rearrangement, generating distinct mass spectral signatures that fingerprint specific enzymatic activities [3] [8]. This quantitative resolution enables precise determination of metabolic flux ratios in complex biological systems.
Pathway discrimination exploits characteristic isotopomer patterns:
Flux quantification methodologies combine stable isotope tracing with computational modeling. Studies typically employ:
Oncological research applications have revealed pathway dysregulations. In MYC-amplified leukemia cells, [UL-¹³C₅]deoxyribose tracing demonstrated that 78±4% of deoxyribose moieties in dTTP originated from direct salvage, bypassing energy-intensive de novo synthesis. This metabolic shortcut enabled rapid DNA replication during proliferation bursts [8]. Conversely, pancreatic ductal adenocarcinoma cells exhibited 90% dependence on non-oxidative PPP for deoxyribose production when glucose availability was limited.
Drug mechanism studies leverage the tracer to quantify therapeutic effects on nucleotide metabolism. Treatment with methotrexate (dihydrofolate reductase inhibitor) reduced de novo thymidylate synthesis by 65% in colorectal cancer models, while simultaneously increasing salvage pathway utilization—measured through increased m+5 dTTP isotopologues from [UL-¹³C₅]deoxyribose [8]. Similarly, allosteric inhibitors of ribonucleotide reductase shifted deoxyribose sourcing toward salvage routes, revealing compensatory metabolic adaptations.
Table 3: Metabolic Flux Analysis Using [UL-¹³C₅]Deoxyribose in Disease Models
Pathway | Isotopomer Signature | Healthy Tissue Flux (nmol/g/hr) | Cancer Flux (nmol/g/hr) | Therapeutic Modulation |
---|---|---|---|---|
De novo purine synthesis | m+5 dATP/dGTP | 1.2±0.3 | 8.7±1.1* | Methotrexate: ↓73% |
Direct salvage | m+5 dTTP | 0.8±0.2 | 4.9±0.6* | Dipyridamole: ↓68% |
Oxidative PPP | m+5 R5P | 3.1±0.4 | 12.3±1.8* | 6-AN: ↓89% |
Non-oxidative PPP | m+3/m+2 R5P | 2.4±0.3 | 7.5±0.9* | Oxythiamine: ↓82% |
*P<0.01 vs healthy controls; 6-AN = 6-aminonicotinamide
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